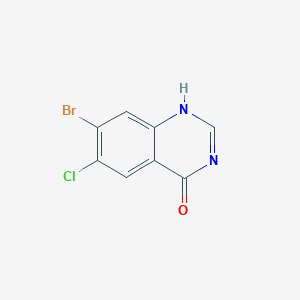

7-Bromo-6-Chloro-4(3H)-Quinazolinone

Description

Properties

IUPAC Name |

7-bromo-6-chloro-3H-quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrClN2O/c9-5-2-7-4(1-6(5)10)8(13)12-3-11-7/h1-3H,(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFCXXKWROOFQSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=CC(=C1Cl)Br)N=CNC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80512631 | |

| Record name | 7-Bromo-6-chloroquinazolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80512631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17518-98-8 | |

| Record name | 7-Bromo-6-chloroquinazolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80512631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4(3H)-Quinazolinone, 7-bromo-6-chloro | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.162.025 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 7-Bromo-6-chloro-4(3H)-quinazolinone

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological relevance of 7-Bromo-6-chloro-4(3H)-quinazolinone, a key intermediate in the synthesis of pharmacologically active molecules. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Core Chemical Properties

This compound is a halogenated quinazolinone derivative. Its core structure is a bicyclic system composed of a pyrimidine ring fused to a benzene ring. The presence of bromine and chlorine atoms on the benzene ring significantly influences its chemical reactivity and potential biological activity of its downstream products.

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Source(s) |

| CAS Number | 17518-98-8 | [1][2] |

| Molecular Formula | C₈H₄BrClN₂O | [1][2][3] |

| Molecular Weight | 259.49 g/mol | [1][2][3] |

| Appearance | Pale-yellow to white or off-white solid | [1][3] |

| Melting Point | >300 °C | [4] |

| Boiling Point | 481.8 °C at 760 mmHg (Predicted) | [4] |

| Purity | ≥95-99% (commercially available) | [1][2][3] |

| Solubility | Soluble in DMSO | [5] |

| InChI | InChI=1S/C8H4BrClN2O/c9-5-2-7-4(1-6(5)10)8(13)12-3-11-7/h1-3H,(H,11,12,13) | [3] |

| SMILES | O=c1[nH]cnc2cc(Br)c(Cl)cc12 | [3] |

Synthesis of this compound

A detailed experimental protocol for the synthesis of this compound has been reported in the patent literature. The primary route involves the reaction of 2,4-dibromo-5-chlorobenzoic acid with formamidine acetate.

Experimental Protocol

Starting Materials:

-

2,4-dibromo-5-chlorobenzoic acid

-

Formamidine acetate

-

Cuprous chloride (catalyst)

-

Potassium iodide (catalyst)

-

Potassium hydroxide (base)

-

Acetonitrile (solvent)

Procedure: [6]

-

To a reaction vessel, add 100g of 2,4-dibromo-5-chlorobenzoic acid, 3g of cuprous chloride, 3g of potassium iodide, 55g of potassium hydroxide, 40g of formamidine acetate, and 700g of acetonitrile.

-

Heat the mixture to reflux.

-

Stir the reaction mixture at reflux for 18 hours.

-

Upon completion of the reaction, proceed with workup and purification to isolate the this compound product.

Note: The patent also describes variations of this protocol, such as using cuprous bromide and sodium hydroxide, with a reaction time of 20 hours.

Synthesis Workflow

Caption: A flowchart illustrating the key steps in the synthesis of this compound.

Spectral Data

Despite extensive searches of scientific literature and chemical supplier databases, detailed experimental spectral data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) for this compound is not publicly available at the time of this report. Researchers are advised to perform their own spectral analysis for structural confirmation upon synthesis or acquisition of this compound.

Biological Relevance and Signaling Pathways

This compound is primarily recognized as a crucial intermediate in the synthesis of Halofuginone, an antiprotozoal agent. Halofuginone has been shown to possess a range of biological activities, including antifibrotic, and potential anticancer effects. The biological activities of quinazolinone derivatives are a broad area of research, with many compounds showing promise as therapeutic agents.

While direct biological studies on this compound are limited, the known activities of its derivatives suggest the importance of the quinazolinone scaffold in drug discovery.

Signaling Pathways of Related Quinazolinone Derivatives

The following diagram illustrates some of the known signaling pathways targeted by the broader class of quinazolinone derivatives, particularly in the context of cancer therapy. It is important to note that these pathways have not been directly demonstrated for this compound itself, but for its derivatives.

Caption: A diagram illustrating some of the known signaling pathways targeted by quinazolinone derivatives.

Conclusion

This compound is a well-defined chemical intermediate with established synthetic protocols. While its direct biological activity is not extensively studied, its role as a precursor to bioactive molecules like Halofuginone highlights its importance in medicinal chemistry. The quinazolinone scaffold, in general, is a promising area for the development of new therapeutic agents targeting a variety of diseases. Further research into the biological effects of this compound and its novel derivatives could unveil new therapeutic opportunities. The lack of publicly available spectral data for this compound underscores the need for comprehensive characterization by researchers working with this molecule.

References

- 1. scbt.com [scbt.com]

- 2. 7-Bromo-6-chloroquinazolin-4(3H)-one | 17518-98-8 [sigmaaldrich.com]

- 3. 7-Bromo-6-chloro-4(1H)-quinazolinone | CymitQuimica [cymitquimica.com]

- 4. 7-BroMo-6-chloro-3H-quinazolin-4-one CAS#: [m.chemicalbook.com]

- 5. 7-Bromo-6-chloro-4-quinazolinone CAS#: 17518-98-8 [m.chemicalbook.com]

- 6. CN114436974A - Synthesis method of 7-bromo-6-chloro-4 (3H) -quinazolinone - Google Patents [patents.google.com]

An In-depth Technical Guide to 7-Bromo-6-Chloro-4(3H)-Quinazolinone (CAS 17518-98-8)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 7-Bromo-6-Chloro-4(3H)-Quinazolinone, a key intermediate in the synthesis of pharmacologically active compounds. The document details its chemical and physical properties, a detailed synthesis protocol, and its significant role in the context of drug development, particularly as a precursor to the anticoccidial and potential anti-cancer drug, Halofuginone. While direct biological activity data for this specific intermediate is not extensively available in public literature, its biological relevance is presented through the well-documented mechanisms of its derivatives.

Chemical and Physical Properties

The fundamental properties of this compound are summarized below, providing a foundational understanding of the compound's characteristics.

| Property | Value | Source(s) |

| CAS Number | 17518-98-8 | [1][2] |

| Molecular Formula | C₈H₄BrClN₂O | [1] |

| Molecular Weight | 259.49 g/mol | [1] |

| Appearance | Off-white to white or pale-yellow solid/powder | [2][3] |

| Purity | ≥98% | [4][5] |

| Melting Point | >300 °C | [4][5] |

| Boiling Point | 481.8 °C at 760 mmHg | [4][5] |

| Solubility | Soluble in DMSO | [6] |

| Storage | Store at room temperature, away from light | [2][4] |

| SMILES | c1c2c(cc(c1Cl)Br)nc[nH]c2=O | [2] |

| InChI | InChI=1S/C8H4BrClN2O/c9-5-2-7-4(1-6(5)10)8(13)12-3-11-7/h1-3H,(H,11,12,13) | [2][4] |

| InChIKey | RFCXXKWROOFQSI-UHFFFAOYSA-N | [2][4] |

Spectral and Analytical Data

Experimental Protocols

Synthesis of this compound

A one-step synthesis method for this compound has been disclosed, offering a straightforward procedure suitable for laboratory and potential industrial scale-up.[7][8]

Reaction Scheme:

Caption: Synthesis of this compound.

Materials:

-

2,4-Dibromo-5-chlorobenzoic acid

-

Formamidine acetate

-

Cuprous chloride (CuCl)

-

Potassium iodide (KI)

-

Potassium hydroxide (KOH)

-

Acetonitrile

-

Activated carbon

-

Hydrochloric acid

Procedure: [8]

-

To a reaction vessel, add 2,4-dibromo-5-chlorobenzoic acid (100g), cuprous chloride (3g), potassium iodide (3g), potassium hydroxide (55g), formamidine acetate (40g), and acetonitrile (700g).

-

Heat the mixture to reflux and maintain stirring for 18 hours.

-

Upon completion of the reaction, cool the system to 20-30 °C.

-

Perform suction filtration to collect the solid filter cake.

-

Add the filter cake to 900g of water, followed by the addition of activated carbon (4g).

-

Stir the aqueous mixture for 2 hours.

-

Perform a second suction filtration to remove the activated carbon.

-

Adjust the pH of the filtrate to 2-3 using hydrochloric acid, which will precipitate the product.

-

Collect the solid product by suction filtration.

-

Dry the final product at 100-110 °C to obtain this compound as a white solid.

Cytotoxicity Assay (General Protocol)

While specific biological activity data for this compound is limited, researchers can assess its cytotoxic potential using standard in vitro assays. A general protocol for the MTT assay is provided below.

Workflow for Cytotoxicity Assessment:

Caption: General workflow for an MTT-based cytotoxicity assay.

Biological Significance and Signaling Pathways

The primary significance of this compound lies in its role as a crucial building block for the synthesis of Halofuginone.[1][9] Halofuginone is a halogenated derivative of febrifugine, an alkaloid isolated from the Chinese herb Dichroa febrifuga. It is used in veterinary medicine as a coccidiostat and is being investigated for various therapeutic applications in humans, including the treatment of scleroderma and certain cancers.

The biological effects of Halofuginone are attributed to its influence on at least two key signaling pathways:

-

Inhibition of TGF-β Signaling: Halofuginone is known to inhibit the phosphorylation of Smad3, a key downstream effector of the Transforming Growth Factor-beta (TGF-β) signaling pathway. This inhibition reduces the differentiation of fibroblasts into myofibroblasts and decreases the production of extracellular matrix proteins, which is beneficial in fibrotic diseases.

-

Activation of the Amino Acid Starvation Response (AAR): Halofuginone inhibits prolyl-tRNA synthetase (ProRS), leading to an accumulation of uncharged prolyl-tRNA. This mimics a state of proline starvation and activates the AAR pathway, which in turn can selectively inhibit the differentiation of pro-inflammatory Th17 cells.

Caption: Signaling pathways modulated by Halofuginone.

Safety Information

This compound is associated with the following hazard and precautionary statements:

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).[4]

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[4]

-

Pictogram: GHS07 (Harmful)[4]

Conclusion

This compound is a valuable intermediate for chemical synthesis, most notably in the production of Halofuginone. While its own biological activity is not extensively documented, its role as a precursor to a compound with significant therapeutic potential makes it of high interest to researchers in medicinal chemistry and drug development. The provided synthesis protocol offers a practical route to this compound, and the understanding of the downstream biological pathways of its derivatives provides a strong rationale for its use in the development of novel therapeutics targeting fibrotic diseases, parasitic infections, and potentially cancer. Further research into the direct biological effects of this quinazolinone derivative may reveal additional pharmacological properties.

References

- 1. Synthesis and cytotoxic evaluation of novel quinazolinone derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis, molecular docking, and cytotoxicity of quinazolinone and dihydroquinazolinone derivatives as cytotoxic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antioxidant, Cytotoxic, Genotoxic, and DNA-Protective Potential of 2,3-Substituted Quinazolinones: Structure—Activity Relationship Study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 7-Bromo-6-chloroquinazolin-4(3H)-one | 17518-98-8 [sigmaaldrich.com]

- 6. benchchem.com [benchchem.com]

- 7. Synthesis and cytotoxic evaluation of some new 3-(2-(2-phenylthiazol-4-yl) ethyl)-quinazolin-4(3H) one derivatives with potential anticancer effects - PMC [pmc.ncbi.nlm.nih.gov]

- 8. CN114436974A - Synthesis method of 7-bromo-6-chloro-4 (3H) -quinazolinone - Google Patents [patents.google.com]

- 9. scbt.com [scbt.com]

Spectroscopic and Synthetic Profile of 7-Bromo-6-Chloro-4(3H)-Quinazolinone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Bromo-6-chloro-4(3H)-quinazolinone is a halogenated derivative of the quinazolinone scaffold, a core structure found in numerous biologically active compounds. Quinazolinones are a class of fused heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This technical guide provides a summary of the available spectroscopic data, a detailed experimental protocol for its synthesis, and generalized methods for its characterization.

Chemical Properties

| Property | Value | Source |

| Molecular Formula | C₈H₄BrClN₂O | --INVALID-LINK--, --INVALID-LINK-- |

| Molecular Weight | 259.49 g/mol | --INVALID-LINK--, --INVALID-LINK-- |

| CAS Number | 17518-98-8 | --INVALID-LINK-- |

| Appearance | White to yellow solid | --INVALID-LINK-- |

| Melting Point | >300 °C | --INVALID-LINK-- |

Spectroscopic Data

Mass Spectrometry (Predicted)

The following table summarizes the predicted mass-to-charge ratios (m/z) for various adducts of this compound. This data is sourced from PubChem.

| Adduct | Predicted m/z |

| [M+H]⁺ | 258.92684 |

| [M+Na]⁺ | 280.90878 |

| [M-H]⁻ | 256.91228 |

| [M+NH₄]⁺ | 275.95338 |

| [M+K]⁺ | 296.88272 |

| [M+H-H₂O]⁺ | 240.91682 |

| [M+HCOO]⁻ | 302.91776 |

| [M+CH₃COO]⁻ | 316.93341 |

Nuclear Magnetic Resonance (NMR) Spectroscopy (Expected Features)

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the N-H proton of the quinazolinone ring. Due to the substitution pattern, two singlets are anticipated in the aromatic region, corresponding to the protons at positions 5 and 8. The proton at position 2 would also appear as a singlet. The N-H proton at position 3 is expected to be a broad singlet, and its chemical shift may vary depending on the solvent and concentration.

¹³C NMR: The carbon NMR spectrum will display signals for the eight carbon atoms of the quinazolinone core. The carbonyl carbon (C4) is expected to have a chemical shift in the range of 160-170 ppm. The remaining aromatic and heterocyclic carbons will appear in the typical downfield region of the spectrum.

Infrared (IR) Spectroscopy (Expected Features)

The IR spectrum of this compound is expected to exhibit characteristic absorption bands. A broad band in the region of 3200-2800 cm⁻¹ can be attributed to the N-H stretching vibration. The C=O stretching vibration of the amide group is expected to appear as a strong absorption band around 1700-1650 cm⁻¹. Aromatic C=C and C-H stretching vibrations are also expected in their characteristic regions.

Experimental Protocols

Synthesis of this compound

A reported synthesis method for this compound involves the reaction of 2,4-dibromo-5-chlorobenzoic acid with formamidine acetate.[1]

Materials:

-

2,4-dibromo-5-chlorobenzoic acid

-

Cuprous bromide (CuBr) or Cuprous chloride (CuCl)

-

Sodium iodide (NaI) or Potassium iodide (KI)

-

Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

-

Formamidine acetate

-

Acetonitrile

Procedure:

-

To a reaction vessel, add 2,4-dibromo-5-chlorobenzoic acid (100g), cuprous bromide (5g), sodium iodide (5g), sodium hydroxide (50g), formamidine acetate (40g), and acetonitrile (700g).[1]

-

Heat the mixture to reflux and maintain stirring for 20 hours.[1]

-

Upon completion of the reaction, cool the mixture and perform a suitable work-up procedure to isolate the crude product.

-

Purify the crude product by recrystallization or column chromatography to obtain this compound.

// Reactants Reactants [label="Starting Materials:\n- 2,4-dibromo-5-chlorobenzoic acid\n- Formamidine acetate\n- Catalysts (CuBr/CuCl, NaI/KI)\n- Base (NaOH/KOH)\n- Acetonitrile", fillcolor="#FBBC05"];

// Reaction Step Reaction [label="Reaction Conditions:\n- Reflux in Acetonitrile\n- 18-20 hours", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Product Product [label="this compound", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Flow Reactants -> Reaction [label="Mixing & Heating"]; Reaction -> Product [label="Work-up & Purification"]; }

References

The Multifaceted Biological Activities of Quinazolinone Derivatives: A Technical Guide for Drug Discovery Professionals

Introduction: Quinazolinone, a fused heterocyclic scaffold composed of benzene and pyrimidine rings, represents a privileged structure in medicinal chemistry.[1][2] Its derivatives have garnered significant attention from the scientific community due to their broad spectrum of pharmacological activities.[1][3] The versatility of the quinazolinone core allows for substitutions at various positions, leading to a diverse array of compounds with activities including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant effects.[2][3][4][5][6][7] This technical guide provides an in-depth overview of the key biological activities of quinazolinone derivatives, focusing on their mechanisms of action, supported by quantitative data and detailed experimental protocols to aid researchers in the field of drug development.

Anticancer Activity

Quinazolinone derivatives have emerged as a promising class of anticancer agents, with several compounds demonstrating potent activity against a range of cancer cell lines.[2][8] Their mechanisms of action are diverse and often target key signaling pathways involved in cancer cell proliferation, survival, and metastasis.[2][8]

Mechanisms of Anticancer Action

The anticancer effects of quinazolinone derivatives are attributed to several mechanisms, including:

-

Inhibition of Epidermal Growth Factor Receptor (EGFR): Many quinazolinone-based compounds act as EGFR tyrosine kinase inhibitors, blocking the downstream signaling pathways that promote cell growth and proliferation.[2][4]

-

Disruption of Microtubule Polymerization: Certain derivatives interfere with the dynamics of microtubule assembly, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[3][5]

-

Modulation of the PI3K/Akt Signaling Pathway: Some quinazolinones have been shown to inhibit the PI3K/Akt pathway, a critical signaling cascade for cell survival and proliferation.[9][10]

-

Induction of Apoptosis: Various quinazolinone derivatives can trigger programmed cell death through both intrinsic and extrinsic apoptotic pathways.[5][11]

Quantitative Anticancer Activity Data

The following table summarizes the in vitro cytotoxic activity of selected quinazolinone derivatives against various cancer cell lines, presented as IC50 values (the concentration required to inhibit 50% of cell growth).

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 23 | HeLa | 1.96 | [12] |

| MDA-MB-231 | 2.43 | [12] | |

| Compound 22 | HeLa | 2.13 | [12] |

| MDA-MB-231 | 2.04 | [12] | |

| Compound 21 | HeLa | 2.81 | [12] |

| MDA-MB-231 | 1.85 | [12] | |

| Compound G | MCF-7 | 0.44 ± 0.01 | [3][13] |

| Compound E | MDA-MB-231 | 0.43 ± 0.02 | [3] |

| Compound (101) | MCF-7 | 0.34 | [5] |

| Burkitt lymphoma CA46 | 1.0 | [5] | |

| Compound (107) | A549 | 12.30 ± 4.12 | [5] |

| PC-3 | 17.08 ± 3.61 | [5] | |

| SMMC-7721 | 15.68 ± 1.64 | [5] | |

| Compound 3o | A549 | 4.26 | [14] |

| HCT116 | 3.92 | [14] | |

| MCF-7 | 0.14 | [14] | |

| Compound 4i | A549 | 17.0 | [15] |

| Compound 4m | A549 | 14.2 | [15] |

| Compound 4n | A549 | 18.1 | [15] |

Experimental Protocols

1. MTT Assay for Cytotoxicity Screening

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of compounds.[16][17][18]

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 x 10³ cells/well and incubated for 24 hours at 37°C in a 5% CO₂ incubator.[16]

-

Compound Treatment: The cells are then treated with various concentrations of the quinazolinone derivatives and incubated for a further 24 to 72 hours.[12][16]

-

MTT Addition: Following the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.[16][17]

-

Formazan Solubilization: The medium containing MTT is carefully removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.[16]

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated, and the IC50 value is determined.[16][18]

Workflow of the MTT assay for assessing cell viability.

2. Tubulin Polymerization Inhibition Assay

This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.[19][20]

-

Reaction Mixture Preparation: A reaction mixture containing purified tubulin (e.g., from porcine brain) in a polymerization buffer (e.g., G-PEM buffer) supplemented with GTP is prepared.[19]

-

Compound Addition: The quinazolinone derivative to be tested is added to the reaction mixture. A vehicle control (e.g., DMSO) is also included.[19]

-

Polymerization Monitoring: The mixture is transferred to a 96-well plate, and the absorbance at 350 nm is monitored over time at 37°C to measure the extent of tubulin polymerization.[19]

-

Data Analysis: The IC50 value is determined as the concentration of the compound that inhibits tubulin polymerization by 50%.[21]

Signaling Pathways in Quinazolinone-Mediated Anticancer Activity

1. EGFR Signaling Pathway

Quinazolinone derivatives, such as gefitinib and erlotinib, are well-known inhibitors of EGFR.[4] They competitively bind to the ATP-binding site of the EGFR tyrosine kinase domain, preventing autophosphorylation and the activation of downstream signaling cascades like the Ras-Raf-MEK-ERK and PI3K-Akt pathways, thereby inhibiting cell proliferation and survival.[2][8]

Inhibition of the EGFR signaling pathway by quinazolinone derivatives.

2. PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a central regulator of cell survival, growth, and proliferation. Some quinazolinone derivatives have been shown to inhibit this pathway, often by targeting PI3K itself.[9][10] Inhibition of PI3K prevents the phosphorylation and activation of Akt, leading to the downstream suppression of pro-survival signals and the induction of apoptosis.[9]

References

- 1. Quinazolinones as allosteric fourth-generation EGFR inhibitors for the treatment of NSCLC - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. mdpi.com [mdpi.com]

- 4. brieflands.com [brieflands.com]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis and cytotoxic evaluation of novel quinazolinone derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benthamdirect.com [benthamdirect.com]

- 8. tandfonline.com [tandfonline.com]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Quinazoline Derivatives as Potential Therapeutic Agents in Urinary Bladder Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis and anticancer activity of new quinazoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Anti-Cancer Agents in Medicinal Chemistry [kld-journal.fedlab.ru]

- 15. Design, Synthesis, Antitumour Evaluation, and In Silico Studies of Pyrazolo-[1,5-c]quinazolinone Derivatives Targeting Potential Cyclin-Dependent Kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Characterization of Microtubule Destabilizing Drugs: A Quantitative Cell-Based Assay That Bridges the Gap between Tubulin Based- and Cytotoxicity Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

7-Bromo-6-Chloro-4(3H)-Quinazolinone: A Technical Guide on the Potential Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Bromo-6-chloro-4(3H)-quinazolinone is a halogenated quinazolinone derivative primarily recognized as a key intermediate in the synthesis of Halofuginone, a potent anticoccidial agent.[1][2][3] While the mechanism of action for this compound itself is not extensively elucidated in publicly available literature, its structural relationship to Halofuginone and the broader class of quinazolinones provides significant insights into its potential biological activities and molecular targets. This technical guide consolidates the available information on related compounds to propose a likely mechanism of action and outlines experimental approaches for its definitive determination.

Postulated Mechanism of Action: Inhibition of Glutamyl-Prolyl tRNA Synthetase

The most direct hypothesis for the mechanism of action of this compound stems from its role as a precursor to Halofuginone.[1][2] Halofuginone is a well-characterized inhibitor of glutamyl-prolyl tRNA synthetase (EPRS).[1] This inhibition leads to the accumulation of uncharged prolyl-tRNAs, triggering an amino acid starvation response. This response has downstream anti-inflammatory and anti-fibrotic effects.[1] Given that this compound forms the core structure of Halofuginone, it is plausible that it shares a similar inhibitory activity against EPRS, albeit potentially with different potency.

Broader Biological Activities of Quinazolinone Derivatives

The quinazolinone scaffold is a well-established pharmacophore with a diverse range of biological activities.[4][5][6][7] Various derivatives have demonstrated efficacy as anticancer, anti-inflammatory, antibacterial, and antiviral agents.[5][6] The anticancer effects of many quinazolinone derivatives are attributed to their ability to inhibit protein kinases involved in cell proliferation and survival.[4][6]

Potential as an Anticancer Agent

Halogenated 4(3H)-quinazolinones, in particular, have been a focus of anticancer drug development, showing significant inhibitory activity against various cancer cell lines, including the MCF-7 breast cancer cell line.[8][9] The mechanism behind this anticancer activity often involves the inhibition of key signaling pathways.

A logical workflow for investigating the anticancer mechanism of this compound would involve a series of established experimental protocols.

References

- 1. fcad.com [fcad.com]

- 2. CN114436974A - Synthesis method of 7-bromo-6-chloro-4 (3H) -quinazolinone - Google Patents [patents.google.com]

- 3. scbt.com [scbt.com]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 4(3H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and biological evaluation of a novel series of 6,8-dibromo-4(3H)quinazolinone derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Halogen-based quinazolin-4(3H)-one derivatives as MCF-7 breast cancer inhibitors: Current developments and structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

Potential Therapeutic Targets of 7-Bromo-6-Chloro-4(3H)-Quinazolinone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Bromo-6-Chloro-4(3H)-Quinazolinone is a synthetic heterocyclic compound belonging to the quinazolinone class. While primarily utilized as a key intermediate in the synthesis of the drug Halofuginone, the broader quinazolinone scaffold exhibits a wide range of pharmacological activities, suggesting potential therapeutic applications for its derivatives. This technical guide explores the known therapeutic targets of Halofuginone and the wider class of quinazolinone derivatives, presenting quantitative data, experimental methodologies, and visual representations of key signaling pathways to inform future research and drug development efforts.

Introduction: The Quinazolinone Scaffold

Quinazolinone and its derivatives are a major class of biologically active heterocyclic compounds that have garnered significant attention in medicinal chemistry.[1] The quinazolinone nucleus is a versatile scaffold found in numerous molecules with diverse pharmacological properties, including anticancer, anti-inflammatory, antimicrobial, and anticonvulsant activities.[1] this compound serves as a crucial building block in the synthesis of more complex molecules, most notably Halofuginone.[2]

This compound as an Intermediate for Halofuginone

The primary documented application of this compound is as a precursor in the synthesis of Halofuginone.[2] Halofuginone is a halogenated derivative of febrifugine, a natural alkaloid, and is used in veterinary medicine as a coccidiostat.[2][3] It has also been investigated for various therapeutic uses in humans, including the treatment of scleroderma and cancer.[2]

Therapeutic Targets of Halofuginone

Understanding the mechanism of action of Halofuginone provides insight into potential therapeutic avenues that could be explored for derivatives of this compound.

-

Glutamyl-Prolyl-tRNA Synthetase (EPRS): Halofuginone is a high-affinity inhibitor of EPRS.[3][4] By binding to the enzyme, it prevents the charging of prolyl-tRNA, leading to an accumulation of uncharged tRNA. This mimics a state of amino acid starvation and activates the Amino Acid Starvation Response (AAR) pathway.[1][3][4][5]

-

Transforming Growth Factor-β (TGF-β) Signaling: Halofuginone inhibits the TGF-β signaling pathway by preventing the phosphorylation of Smad3, a key downstream effector.[1][6] This inhibition reduces the differentiation of fibroblasts into myofibroblasts and decreases the production of extracellular matrix proteins like collagen, giving Halofuginone its anti-fibrotic properties.[1][6]

-

T helper 17 (Th17) Cell Differentiation: Through the activation of the AAR pathway, Halofuginone selectively inhibits the differentiation of pro-inflammatory Th17 cells, which play a crucial role in autoimmune diseases.[1][3][6]

Potential Therapeutic Targets of the Quinazolinone Scaffold

The broader class of quinazolinone derivatives has been extensively studied, revealing a number of promising therapeutic targets, particularly in the context of oncology.

Epidermal Growth Factor Receptor (EGFR)

Numerous quinazolinone derivatives have been developed as potent inhibitors of EGFR, a receptor tyrosine kinase that is often overexpressed or mutated in various cancers. These inhibitors typically act by competing with ATP for binding to the kinase domain of EGFR, thereby blocking downstream signaling pathways that promote cell proliferation and survival. Several quinazolinone-based EGFR inhibitors, such as gefitinib and erlotinib, have been approved for clinical use.[7]

Phosphoinositide 3-kinase (PI3K)/AKT/mTOR Pathway

The PI3K/AKT/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. Dysregulation of this pathway is a common feature of many cancers. Several quinazolinone derivatives have been identified as inhibitors of PI3K, with some showing selectivity for specific PI3K isoforms like PI3Kδ.[8][9][10] Inhibition of this pathway can lead to cell cycle arrest and apoptosis in cancer cells.

Quantitative Data

The following tables summarize the inhibitory activities of various quinazolinone derivatives against their respective targets.

Table 1: Inhibitory Activity of Quinazolinone Derivatives against EGFR

| Compound | EGFR Variant | IC50 (nM) | Cell Line | GI50 (µM) | Reference |

| Compound 1i | Wild Type | 0.05 | A549, HepG2, MCF-7, PC-3 | - | [11] |

| Compound 1j | Wild Type | 0.1 | A549, HepG2, MCF-7, PC-3 | - | [11] |

| Compound 13 | Wild Type | 5.06 | - | - | [7] |

| Compound 19 | Wild Type | 3.2 | HepG2 | 8.3 | [7] |

| Compound 24 | T790M Mutant | - | NCI-H1975 | 1.94 | [7] |

| Compound 6d | Wild Type | 69 | NCI-H460 | 0.789 | [12] |

| Gefitinib | Wild Type | 3.22 | - | - | [7] |

| Erlotinib | Wild Type | 45 | - | - | [12] |

Table 2: Inhibitory Activity of Quinazolinone Derivatives against PI3K Isoforms

| Compound | PI3Kα (µM) | PI3Kβ (µM) | PI3Kγ (µM) | PI3Kδ (µM) | mTOR (µM) | Reference |

| 1 | 0.017 | 0.192 | 0.313 | 0.025 | 0.006 | [8] |

| 2a | 0.650 | >10 | >10 | 8.1 | >10 | [8] |

| 2b | 0.090 | 3.2 | 5.6 | 0.320 | 0.66 | [8] |

| 2c | 0.095 | 1.9 | 2.6 | 0.061 | 1.8 | [8] |

| IC87114 | - | - | - | Potent Inhibitor | - | [10] |

| (S)-C5 | Potent Inhibitor | - | - | Potent Inhibitor | Potent Inhibitor | [13] |

| (S)-C8 | Potent Inhibitor | - | - | Potent Inhibitor | Potent Inhibitor | [13] |

Signaling Pathway Diagrams

References

- 1. Halofuginone for fibrosis, regeneration and cancer in the gastrointestinal tract - PMC [pmc.ncbi.nlm.nih.gov]

- 2. fcad.com [fcad.com]

- 3. Halofuginone - Wikipedia [en.wikipedia.org]

- 4. Halofuginone and other febrifugine derivatives inhibit prolyl-tRNA synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. dash.harvard.edu [dash.harvard.edu]

- 6. Halofuginone — The Multifaceted Molecule - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Discovery and Pharmacological Characterization of Novel Quinazoline-Based PI3K Delta-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Molecular modeling studies of quinazolinone derivatives as novel PI3Kδ selective inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10870B [pubs.rsc.org]

- 10. Atropisomerism and Conformational Equilibria: Impact on PI3Kδ Inhibition of 2-((6-Amino-9H-purin-9-yl)methyl)-5-methyl-3-(o-tolyl)quinazolin-4(3H)-one (IC87114) and Its Conformationally Restricted Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Design and synthesis of novel quinazolinone-based derivatives as EGFR inhibitors with antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis and antitumor activity evaluation of PI3K inhibitors containing 3-substituted quinazolin-4(3H)-one moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Cytotoxicity of 7-Bromo-6-Chloro-4(3H)-Quinazolinone: A Technical Overview

Audience: Researchers, scientists, and drug development professionals.

Introduction

Quinazolinone and its derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of pharmacological activities, including anticancer properties. The quinazolinone scaffold is a key component in several FDA-approved drugs.[1][2] The presence of halogen substituents, such as bromine and chlorine, on the quinazolinone ring is often associated with enhanced cytotoxic effects.[3] 7-Bromo-6-Chloro-4(3H)-Quinazolinone is a halogenated quinazolinone derivative. While it is cited as an important intermediate in the synthesis of other compounds like the anticoccidial drug Halofuginone, its intrinsic cytotoxic properties are not extensively documented.[2] This guide synthesizes the available information on related compounds to provide a framework for evaluating the potential in vitro cytotoxicity of this compound.

Potential Cytotoxic Activity of Halogenated Quinazolinones

Numerous studies have demonstrated the potent in vitro cytotoxic activity of various quinazolinone derivatives against a range of cancer cell lines. The data presented below is a compilation from studies on different, but structurally related, quinazolinone compounds to provide a comparative context.

| Compound Class | Cell Line | IC50 (µM) | Reference |

| Quinazolinone Schiff base derivatives | MCF-7 (Breast Cancer) | 5.910 - 6.246 | [4] |

| Quinazolinone-1,2,3-triazole (2-Bromo) | MCF-7 (Breast Cancer) | 11.23 | [4] |

| 6,8-dibromo-4(3H)quinazolinone derivative | MCF-7 (Breast Cancer) | 1.7 (µg/mL) | [4] |

| 3-methylenamino-4(3H)-quinazolone derivative (2-chloro-6-fluorobenzylidene) | RD (Rhabdomyosarcoma) | 14.65 | [5][6] |

| 3-methylenamino-4(3H)-quinazolone derivative (4-bromo-2-hydroxybenzylidene) | MDA-MB-231 (Breast Cancer) | 8.79 | [5][6] |

| Quinazolinone derivative (8h) | SKLU-1 (Lung Cancer) | 23.09 (µg/mL) | [7] |

| Quinazolinone derivative (8h) | MCF-7 (Breast Cancer) | 27.75 (µg/mL) | [7] |

| Quinazolinone derivative (8h) | HepG-2 (Liver Cancer) | 30.19 (µg/mL) | [7] |

| Quinazolinone-based chalcone (8c) | SKLu-1 (Lung Cancer) | 8.04 (µg/mL) | [8] |

Postulated Mechanisms of Cytotoxicity

The cytotoxic effects of quinazolinone derivatives are often attributed to their ability to interfere with key cellular processes, leading to cell cycle arrest and apoptosis. Two of the most frequently cited mechanisms are the inhibition of Epidermal Growth Factor Receptor (EGFR) and the induction of apoptotic pathways.

EGFR Inhibition

The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation.[9] Overexpression of EGFR is common in many cancers, making it a prime target for anticancer therapies.[9] Several quinazolinone-based derivatives have been developed as potent EGFR inhibitors.[10][11][12] These compounds typically bind to the ATP-binding site of the EGFR kinase domain, preventing its activation and downstream signaling.

Caption: Potential EGFR Inhibition by this compound.

Induction of Apoptosis

Apoptosis, or programmed cell death, is a critical process for removing damaged or unwanted cells. Many chemotherapeutic agents exert their effects by inducing apoptosis in cancer cells. Quinazolinone derivatives have been shown to induce apoptosis through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[1][13] This often involves the activation of caspases, a family of proteases that execute the apoptotic process.[14]

Caption: Postulated Induction of Apoptosis by this compound.

Experimental Protocols for In Vitro Cytotoxicity Assessment

The following are generalized protocols for assessing the in vitro cytotoxicity of a compound like this compound. The MTT assay is a widely used colorimetric method for evaluating cell viability.

General Experimental Workflow

Caption: General Workflow for In Vitro Cytotoxicity Testing.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a standard colorimetric assay for measuring cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[4][15][16]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Materials:

-

Cancer cell lines (e.g., MCF-7, A549, HCT116)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

This compound

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO)

-

96-well flat-bottom plates

-

Microplate reader

Protocol:

-

Cell Seeding:

-

Harvest and count cells.

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

-

Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[4]

-

-

Compound Treatment:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions of the compound in culture medium to achieve the desired final concentrations.

-

Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include vehicle-only controls.

-

-

Incubation:

-

Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

-

-

MTT Addition:

-

After incubation, add 10-20 µL of MTT solution (5 mg/mL) to each well.

-

Incubate for an additional 2-4 hours at 37°C until purple formazan crystals are visible.

-

-

Formazan Solubilization:

-

Carefully remove the medium containing MTT.

-

Add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[4]

-

Gently shake the plate for 5-10 minutes to ensure complete dissolution.

-

-

Absorbance Measurement:

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration compared to the untreated control.

-

Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

-

Conclusion

While direct experimental evidence for the in vitro cytotoxicity of this compound is currently lacking, the extensive research on structurally similar halogenated quinazolinone derivatives suggests that this compound may possess significant anticancer potential. The proposed mechanisms of action, including EGFR inhibition and induction of apoptosis, are common among this class of compounds. The provided experimental protocols offer a standardized approach for the systematic evaluation of its cytotoxic effects. Further investigation is warranted to elucidate the specific biological activity and therapeutic potential of this compound.

References

- 1. Synthesis, characterization and apoptotic activity of quinazolinone Schiff base derivatives toward MCF-7 cells via intrinsic and extrinsic apoptosis pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Synthesis, evaluation of in vitro cytotoxic activity, and in silico studies of some 3-methylenamino-4(3H)-quinazolone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis, evaluation of in vitro cytotoxic activity, and in silico studies of some 3-methylenamino-4(3 H )-quinazolone derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03933A [pubs.rsc.org]

- 7. Synthesis and In vitro Cytotocxic Evaluation of New Quinazolinone Derivatives | VNU Journal of Science: Natural Sciences and Technology [js.vnu.edu.vn]

- 8. researchgate.net [researchgate.net]

- 9. Design and synthesis of novel quinazolinone-based derivatives as EGFR inhibitors with antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

- 11. Targeting EGFR Tyrosine Kinase: Design, Synthesis and Biological Evaluation of Novel Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Quinazolinones as allosteric fourth-generation EGFR inhibitors for the treatment of NSCLC - PMC [pmc.ncbi.nlm.nih.gov]

- 13. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The Antiproliferative and Apoptotic Effects of a Novel Quinazoline Carrying Substituted-Sulfonamides: In Vitro and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis and cytotoxic evaluation of novel quinazolinone derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Synthesis, molecular docking, and cytotoxicity of quinazolinone and dihydroquinazolinone derivatives as cytotoxic agents - PMC [pmc.ncbi.nlm.nih.gov]

The Halogen Advantage: A Technical Guide to the Structure-Activity Relationship of Halogenated Quinazolinones

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical role of halogenation in modulating the biological activity of quinazolinone scaffolds. Quinazolinones, a class of fused heterocyclic compounds, have garnered significant attention in medicinal chemistry due to their broad spectrum of pharmacological activities. The introduction of halogen atoms onto the quinazolinone core has proven to be a powerful strategy for optimizing potency, selectivity, and pharmacokinetic properties. This document provides a comprehensive overview of the structure-activity relationships (SAR) of halogenated quinazolinones, with a focus on their anticancer, antimicrobial, antiviral, and anticonvulsant activities. Detailed experimental protocols for key biological assays are provided, alongside quantitative data and visual representations of relevant signaling pathways to facilitate a deeper understanding of their mechanisms of action.

Anticancer Activity of Halogenated Quinazolinones

Halogenated quinazolinones have emerged as a prominent class of anticancer agents, with many derivatives exhibiting potent inhibitory activity against various cancer cell lines. Halogen atoms, through their electronic and steric effects, can significantly influence the binding affinity of these compounds to their molecular targets, which often include key enzymes in cancer-related signaling pathways such as the Epidermal Growth Factor Receptor (EGFR) and the PI3K/Akt pathway.

Structure-Activity Relationship

The position and nature of the halogen substituent on the quinazolinone scaffold play a crucial role in determining the anticancer potency.

-

Position 6 and 7: Halogen substitution at the 6 and 7-positions of the quinazolinone ring is a common feature in many potent EGFR inhibitors. For instance, a chlorine or bromine atom at position 6 or 7 often enhances the binding affinity to the ATP-binding pocket of EGFR.

-

Anilino Moiety: In 4-anilinoquinazoline derivatives, halogen substitution on the aniline ring is critical for activity. A chlorine or fluorine atom at the 3- or 4-position of the aniline ring is frequently associated with potent EGFR inhibition.

-

Nature of Halogen: The type of halogen also influences activity. Due to its high electronegativity and ability to form strong hydrogen bonds, fluorine is often incorporated to enhance binding affinity and improve metabolic stability. Chlorine and bromine, with their larger size, can provide favorable steric interactions within the target's binding site.

Quantitative Data: In Vitro Anticancer Activity

The following table summarizes the in vitro cytotoxic activity (IC50 values) of representative halogenated quinazolinone derivatives against various human cancer cell lines.

| Compound ID | R1 | R2 | R3 | Cancer Cell Line | IC50 (µM) | Reference |

| 1a | H | 6-Br | 4-Cl-phenyl | MCF-7 (Breast) | 5.86 | [1] |

| 1b | H | 6-Br | 4-F-phenyl | MCF-7 (Breast) | 7.21 | [1] |

| 2a | H | 6-Cl | 3-Cl-4-F-phenyl | A549 (Lung) | 0.789 | [2] |

| 2b | H | 6-Cl | 3-Br-phenyl | A549 (Lung) | 2.59 | [2] |

| 3a | H | 7-F | 3-Cl-4-F-phenyl | NCI-H460 (Lung) | 0.069 | [2] |

| 3b | H | 7-Cl | 3-Cl-4-F-phenyl | NCI-H460 (Lung) | 0.098 | [2] |

Signaling Pathways

Halogenated quinazolinones often exert their anticancer effects by inhibiting key signaling pathways involved in cell proliferation, survival, and angiogenesis. The EGFR and PI3K/Akt pathways are two of the most well-characterized targets.

Caption: EGFR Signaling Pathway Inhibition by Halogenated Quinazolinones.

Caption: PI3K/Akt Signaling Pathway Inhibition.

Antimicrobial and Antiviral Activities

The versatile quinazolinone scaffold, particularly when halogenated, has also demonstrated significant potential in combating microbial and viral infections.

Structure-Activity Relationship

-

Antibacterial: Halogen substitution, often at positions 6 and 8 of the quinazolinone ring, has been shown to enhance antibacterial activity.[3] The presence of a substituted aromatic ring at position 3 is also crucial for potency.[3]

-

Antiviral: For antiviral activity, trisubstituted quinazolinones have shown promise. The nature and position of halogen substituents on the various aromatic rings can dramatically impact the potency against viruses like Zika and Dengue.[4]

Quantitative Data: In Vitro Antimicrobial and Antiviral Activity

| Compound ID | Halogen Substituent(s) | Target Organism/Virus | MIC/EC50 (µg/mL) | Reference |

| 4a | 6-Br, 2'-Cl | Staphylococcus aureus | 32 | [5] |

| 4b | 6-Br, 4'-Cl | Escherichia coli | 64 | [5] |

| 5a | 6-Cl | Zika Virus (ZIKV) | 0.9 (EC50) | [4] |

| 5b | 6-F | Dengue Virus (DENV) | 0.18 (EC50) | [4] |

| 6a | 7-F | Tobacco Mosaic Virus (TMV) | 63.1 (Curative Activity %) | [6] |

Anticonvulsant Activity

Certain halogenated quinazolinones have been investigated for their potential as anticonvulsant agents, acting on the central nervous system.

Structure-Activity Relationship

The anticonvulsant activity of quinazolinones is influenced by substituents at positions 2 and 3. Halogen substitution on the 3-aryl ring, such as with chlorine, has been shown to be favorable for activity.[3]

Quantitative Data: In Vivo Anticonvulsant Activity

| Compound ID | R1 | R2 | R3 | Anticonvulsant Activity (MES Test, % Protection) | Reference |

| 7a | CH3 | 6-F | Benzyl | 50% | [2] |

| 7b | CH3 | 6-F | 4-Cl-benzyl | 100% | [2] |

| 8a | H | H | 2-Cl-phenyl | 67% | [7] |

Experimental Protocols

Detailed methodologies for key in vitro assays are provided below to facilitate the evaluation of halogenated quinazolinone derivatives.

MTT Assay for Cytotoxicity

This colorimetric assay is widely used to assess the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: Metabolically active cells utilize NAD(P)H-dependent oxidoreductase enzymes to reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, or MTT) to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT solution (typically 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution using a microplate reader at a wavelength of 570 nm.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Caption: Workflow for the MTT Cytotoxicity Assay.

Annexin V Apoptosis Assay

This flow cytometry-based assay is used to detect and quantify apoptosis.

Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be fluorescently labeled to identify apoptotic cells. Propidium iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live cells or early apoptotic cells, but it can stain the DNA of late apoptotic and necrotic cells, thus allowing for the differentiation between different stages of cell death.

Procedure:

-

Cell Treatment: Treat cells with the test compound for the desired time.

-

Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.

-

Staining: Resuspend cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.[8]

Cell Cycle Analysis

This method is used to determine the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Principle: The DNA content of cells varies depending on the phase of the cell cycle. Cells in G2/M have twice the DNA content of cells in G0/G1, while cells in the S phase have an intermediate amount of DNA. A fluorescent dye that stoichiometrically binds to DNA, such as propidium iodide (PI), is used to stain the cells. The fluorescence intensity, which is proportional to the DNA content, is then measured by flow cytometry.

Procedure:

-

Cell Treatment: Treat cells with the test compound.

-

Cell Harvesting and Fixation: Harvest the cells and fix them in cold 70% ethanol to permeabilize the membranes.

-

Staining: Treat the cells with RNase to remove RNA and then stain with a PI solution.

-

Flow Cytometry Analysis: Analyze the DNA content of the stained cells using a flow cytometer.[9]

EGFR Kinase Assay

This biochemical assay directly measures the inhibitory effect of a compound on the enzymatic activity of the EGFR tyrosine kinase.

Principle: The assay measures the transfer of a phosphate group from ATP to a tyrosine residue on a substrate peptide by the EGFR kinase. The amount of product formed (phosphorylated substrate or ADP) is then quantified, often using a luminescence- or fluorescence-based detection method.

Procedure:

-

Reaction Setup: In a microplate, combine the purified EGFR enzyme, a specific substrate peptide, and the test compound at various concentrations in a kinase buffer.

-

Initiation of Reaction: Initiate the kinase reaction by adding ATP.

-

Incubation: Incubate the reaction mixture at room temperature for a defined period (e.g., 60 minutes).

-

Detection: Stop the reaction and add a detection reagent that generates a signal (e.g., luminescence) proportional to the amount of ADP produced.

-

Signal Measurement: Measure the signal using a plate reader.

-

Data Analysis: Calculate the percentage of kinase inhibition and determine the IC50 value of the compound.[10]

Conclusion

The strategic incorporation of halogen atoms into the quinazolinone scaffold is a highly effective approach for the development of potent and selective therapeutic agents. This guide has provided a comprehensive overview of the structure-activity relationships of halogenated quinazolinones across various biological activities, supported by quantitative data and detailed experimental protocols. The visualization of key signaling pathways offers a deeper understanding of their molecular mechanisms of action. It is anticipated that the information presented herein will serve as a valuable resource for researchers in the field of drug discovery and development, facilitating the design of novel and more effective halogenated quinazolinone-based therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis, Modelling, and Anticonvulsant Studies of New Quinazolines Showing Three Highly Active Compounds with Low Toxicity and High Affinity to the GABA-A Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Quinazolinone Compounds Have Potent Antiviral Activity against Zika and Dengue Virus - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antibacterial, antifungal and cytotoxic evaluation of some new quinazolinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, Synthesis, Antibacterial Activity, Antiviral Activity, and Mechanism of Myricetin Derivatives Containing a Quinazolinone Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Molecular Docking and Anticonvulsant Activity of Newly Synthesized Quinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

An In-depth Technical Guide to 7-Bromo-6-Chloro-4(3H)-Quinazolinone: Discovery, Synthesis, and Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 7-Bromo-6-Chloro-4(3H)-Quinazolinone, a key heterocyclic intermediate in the synthesis of the pharmacologically significant compound, halofuginone. While the discovery of this specific quinazolinone is intrinsically linked to the development of its derivatives, this document delineates its historical context within quinazolinone chemistry, details its modern synthesis, and explores its chemical and physical properties. Furthermore, this guide touches upon the biological activities of the broader quinazolinone class and the specific mechanistic actions of halofuginone to underscore the importance of its precursor, this compound. Experimental protocols for its synthesis are provided, alongside structured data tables and visualizations to facilitate a deeper understanding for research and development professionals.

Introduction: A Historical Perspective

The journey of this compound is part of the larger narrative of quinazoline and quinazolinone chemistry. The foundational quinazoline ring system was first synthesized in 1895 by August Bischler and Lang. This pioneering work opened the door to the exploration of a vast chemical space, with quinazolinone derivatives later being identified as privileged structures in medicinal chemistry due to their diverse biological activities.[1]

The "discovery" of this compound is not marked by a singular, celebrated event but rather by its emergence as a crucial building block in the multi-step synthesis of halofuginone. Halofuginone is a halogenated derivative of febrifugine, an alkaloid isolated from the plant Dichroa febrifuga, which has been used in traditional Chinese medicine. The development of synthetic routes to halofuginone, a potent anticoccidial agent, necessitated the efficient preparation of its quinazolinone core, leading to the focused synthesis and characterization of this compound.

Physicochemical Properties

This compound is a stable heterocyclic compound with the following properties:

| Property | Value | Reference |

| Molecular Formula | C₈H₄BrClN₂O | [2][3] |

| Molecular Weight | 259.49 g/mol | [2][3] |

| CAS Number | 17518-98-8 | [2][3] |

| Appearance | White to pale-yellow solid | [3] |

| Melting Point | >300 °C | [4] |

| Boiling Point | 481.8 °C at 760 mmHg (Predicted) | [5] |

| Purity | ≥95-99% (Commercially available) | [2][3] |

While detailed, publicly available spectroscopic data with peak assignments for this compound is limited, typical analytical techniques for its characterization would include ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy.

Synthesis of this compound

The synthesis of this compound is pivotal for the production of halofuginone. An efficient, one-step method has been developed and patented, which is suitable for industrial-scale production.[2]

Experimental Protocol: One-Step Synthesis

This protocol is based on the method described in Chinese patent CN114436974A.[2]

Reactants:

-

2,4-dibromo-5-chlorobenzoic acid

-

Formamidine acetate

-

Cuprous chloride (Catalyst 1)

-

Potassium iodide (Catalyst 2)

-

Potassium hydroxide (Inorganic base)

-

Acetonitrile (Solvent)

Procedure:

-

To a reaction vessel, add 100g of 2,4-dibromo-5-chlorobenzoic acid, 3g of cuprous chloride, 3g of potassium iodide, 55g of potassium hydroxide, 40g of formamidine acetate, and 700g of acetonitrile.

-

Heat the mixture to reflux.

-

Stir the reaction mixture for 18 hours.

-

Upon completion of the reaction, proceed with workup and purification to isolate the this compound product.

Alternative Catalyst and Base:

The patent also describes the use of cuprous bromide as Catalyst 1 and sodium hydroxide or sodium carbonate as the inorganic base, with a reaction time of 20 hours.[2]

Synthesis Workflow

Caption: One-step synthesis of this compound.

Biological Significance and Applications

The primary significance of this compound lies in its role as a key intermediate in the synthesis of halofuginone.[2][6] Halofuginone exhibits a range of biological activities, making its precursor an important molecule in drug development.

Role as a Halofuginone Intermediate

This compound provides the core quinazolinone structure onto which the side chain, which is crucial for the biological activity of halofuginone, is built.

Biological Activities of Halofuginone

-

Anticoccidial: Halofuginone is widely used in veterinary medicine to control coccidiosis in poultry.[6]

-

Anti-fibrotic: It inhibits the development of fibrosis by targeting the TGF-β signaling pathway.

-

Anti-inflammatory: Halofuginone has been shown to inhibit the differentiation of Th17 cells, which are key players in autoimmune diseases.[6]

-

Anticancer: It exhibits potential as an anticancer agent by inhibiting collagen type I gene expression and targeting glutamyl-prolyl tRNA synthetase (EPRS).[6]

Mechanism of Action of Halofuginone

The biological effects of halofuginone are primarily attributed to two mechanisms:

-

Inhibition of TGF-β Signaling: Halofuginone prevents the phosphorylation of Smad3, a key downstream effector in the TGF-β pathway. This inhibition reduces the expression of fibrotic genes.

-

Amino Acid Starvation Response: Halofuginone is a high-affinity inhibitor of glutamyl-prolyl tRNA synthetase (EPRS). By inhibiting the charging of tRNA with proline, it mimics a state of amino acid starvation, which in turn inhibits the differentiation of pro-inflammatory Th17 cells.[6]

Caption: Halofuginone's dual inhibitory mechanism of action.

Potential Direct Biological Activity of this compound

Conclusion

This compound is a molecule of significant synthetic utility, serving as the cornerstone for the production of the versatile therapeutic agent, halofuginone. Its history is embedded in the rich field of quinazolinone chemistry, and its synthesis has been optimized for large-scale production. While its own biological activity is not extensively documented, its importance as a key intermediate for a compound with potent anti-fibrotic, anti-inflammatory, and anti-cancer properties is undeniable. This guide provides a foundational understanding of this compound for researchers and professionals in the field of drug discovery and development, highlighting its synthesis, properties, and the biological significance derived from its downstream applications. Further research into the direct pharmacological effects of this compound may reveal novel therapeutic potential.

References

- 1. Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. 7-Bromo-6-chloro-4(1H)-quinazolinone | CymitQuimica [cymitquimica.com]

- 4. 7-Bromo-6-chloro-4-quinazolinone Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 5. 7-Bromo-6-chloroquinazolin-4(3H)-one | 17518-98-8 [sigmaaldrich.com]

- 6. fcad.com [fcad.com]

Physicochemical properties and solubility of 7-Bromo-6-Chloro-4(3H)-Quinazolinone

An In-depth Technical Guide to the Physicochemical Properties and Solubility of 7-Bromo-6-Chloro-4(3H)-Quinazolinone

For researchers, scientists, and professionals in drug development, a thorough understanding of the physicochemical properties of a compound is fundamental to its application. This guide provides a detailed overview of this compound, a key intermediate in pharmaceutical synthesis.

Chemical Identity and Structure

This compound is a halogenated quinazolinone derivative. Its chemical structure is foundational to its physical and biological properties.

-

IUPAC Name: 7-bromo-6-chloro-3H-quinazolin-4-one

Physicochemical Properties

The key physicochemical data for this compound are summarized in the table below. These properties are crucial for predicting its behavior in various chemical and biological systems.

| Property | Value | Source(s) |

| Molecular Weight | 259.49 g/mol | [1][2][3][4][7] |

| Melting Point | >300°C | [2][5][7] |

| Boiling Point | 481.8°C at 760 mmHg (Predicted) | [2][7] |

| Appearance | White to Yellow Solid / Pale-yellow solid | [4][6] |

| Purity | ≥95%, ≥98%, ≥99% | [1][2][4][7] |

| pKa | -0.55 ± 0.20 (Predicted) | [5] |

| InChI | InChI=1S/C8H4BrClN2O/c9-5-2-7-4(1-6(5)10)8(13)12-3-11-7/h1-3H,(H,11,12,13) | [2][4][5][7] |

| SMILES | O=c1[nH]cnc2cc(Br)c(Cl)cc12 | [4] |

Solubility Profile

The solubility of a compound is a critical factor in its formulation and delivery. This compound exhibits the following solubility:

| Solvent | Solubility | Source(s) |

| DMSO | Soluble | [3][5] |

Experimental Protocols

Detailed experimental protocols for determining the specific physicochemical properties of this exact compound are not publicly available. However, standard methodologies are employed for such characterizations.

Synthesis of this compound

A documented method for the synthesis of this compound involves the reaction of 2,4-dibromo-5-chlorobenzoic acid with formamidine acetate.[8] This one-step process is noted for its efficiency and suitability for industrial production.[8]

General Protocol:

-

2,4-dibromo-5-chlorobenzoic acid, a catalyst (e.g., cuprous chloride or cuprous bromide), a second catalyst (e.g., potassium iodide or sodium iodide), an inorganic base (e.g., potassium hydroxide or sodium hydroxide), formamidine acetate, and a solvent (e.g., acetonitrile) are added to a reaction vessel.[8]

-

The mixture is heated under reflux and stirred for a period of 18-20 hours to complete the reaction.[8]

Caption: Synthetic pathway for this compound.

Determination of Physicochemical Properties

-

Melting Point: Typically determined using a melting point apparatus where the sample is heated slowly, and the temperature range from the first appearance of liquid to complete liquefaction is recorded.

-

Solubility: A known amount of the solid is added incrementally to a fixed volume of the solvent at a constant temperature with agitation. The point at which no more solid dissolves determines the saturation solubility.

-

Purity: Assessed using techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), often coupled with Mass Spectrometry (MS) for structural confirmation.

Biological Context and Applications

This compound is primarily recognized as a crucial intermediate in the synthesis of Halofuginone.[3][8] Halofuginone is an anticoccidial drug used in poultry.[8][9] The quinazolinone scaffold, in general, is present in many compounds with a wide range of biological activities, including antimicrobial and antitumor effects.[10] Some derivatives have shown cytotoxic effects against cancer cells and antiproliferative effects related to the epidermal growth factor receptor (EGFR).[4]

Caption: Role and applications of this compound.

Safety Information

The compound is associated with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation).[2] It is designated with the GHS07 pictogram for "Harmful".[2] Appropriate personal protective equipment should be used when handling this chemical.

References

- 1. scbt.com [scbt.com]

- 2. 7-Bromo-6-chloroquinazolin-4(3H)-one | 17518-98-8 [sigmaaldrich.com]

- 3. This compound价格_品牌:TRC-丁香通 [m.biomart.cn]

- 4. 7-Bromo-6-chloro-4(1H)-quinazolinone | CymitQuimica [cymitquimica.com]

- 5. 7-Bromo-6-chloro-4-quinazolinone CAS#: 17518-98-8 [m.chemicalbook.com]

- 6. CAS 17518-98-8|7-Bromo-6-Chloro-4-Quinazolinone [rlavie.com]

- 7. 7-Bromo-6-chloroquinazolin-4(3H)-one | 17518-98-8 [sigmaaldrich.com]

- 8. CN114436974A - Synthesis method of 7-bromo-6-chloro-4 (3H) -quinazolinone - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. medchemexpress.com [medchemexpress.com]

7-Bromo-6-Chloro-4(3H)-Quinazolinone: A Versatile Scaffold for Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The quinazolinone core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous biologically active compounds. Among these, 7-bromo-6-chloro-4(3H)-quinazolinone stands out as a promising starting point for the design and synthesis of novel therapeutic agents, particularly in the realm of oncology. This technical guide provides a comprehensive overview of the chemistry, biological activities, and therapeutic potential of this scaffold, with a focus on its application in drug design.

Introduction to the this compound Scaffold

This compound is a halogenated derivative of quinazolinone.[1][2][3] The strategic placement of bromine and chlorine atoms on the benzene ring provides unique electronic properties and offers multiple points for synthetic modification, making it an attractive scaffold for developing targeted therapies. This compound serves as a key intermediate in the synthesis of various biologically active molecules, including the anticoccidial drug halofuginone.[1]

Synthesis of the Core Scaffold

The synthesis of this compound can be achieved through various synthetic routes. A common method involves the reaction of the appropriately substituted anthranilic acid derivative with a suitable one-carbon source.

Experimental Protocol: One-Pot Synthesis

A widely employed method for the synthesis of quinazolinone derivatives is the Niementowski quinazoline synthesis, which involves the condensation of anthranilic acids with amides.[4] Microwave-assisted synthesis has also emerged as an efficient method for the preparation of this scaffold.[4]

Materials:

-

2-amino-4-bromo-5-chlorobenzoic acid

-

Formamide

-

Polyphosphoric acid (PPA)

Procedure:

-

A mixture of 2-amino-4-bromo-5-chlorobenzoic acid and an excess of formamide is heated.

-

Polyphosphoric acid is added as a condensing agent.

-

The reaction mixture is heated at a specific temperature for a set duration, with progress monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled and poured into ice-water.

-

The resulting precipitate is filtered, washed with water, and dried.

-

The crude product is then purified by recrystallization from a suitable solvent like ethanol to yield pure this compound.

Therapeutic Potential in Drug Design

The this compound scaffold has garnered significant attention for its potential in the development of anticancer agents. Its derivatives have shown promise in targeting key signaling pathways involved in cancer progression.

Anticancer Activity and Targeted Pathways

The anticancer potential of this scaffold is attributed to its ability to modulate various cellular processes, including cell proliferation, apoptosis, and autophagy. Several quinazolinone-based drugs, such as gefitinib and erlotinib, are already approved for cancer treatment, highlighting the therapeutic value of this chemical class.[5][6]

One of the key targets for quinazolinone derivatives is the Epidermal Growth Factor Receptor (EGFR) , a receptor tyrosine kinase that plays a crucial role in cell growth and proliferation.[3][4] Overexpression or mutation of EGFR is common in many cancers, making it an attractive therapeutic target. The this compound scaffold has been suggested to exhibit antiproliferative effects through the inhibition of EGFR.[3]

A derivative of the core scaffold, 7-bromo-6-chloro-3-(3-(3-hydroxypiperidin-2-yl)propyl)quinazolin-4(3H)-one , has been shown to modulate autophagy in breast cancer cells. This compound was found to increase the levels of autophagy-related proteins such as LC3 and the ATG5-ATG12 complex, while decreasing the levels of SQSTM1, STMN1, and p53.

The logical workflow for investigating the anticancer potential of this scaffold typically involves synthesis, in vitro screening against cancer cell lines, identification of the mechanism of action, and subsequent lead optimization.

Quantitative Data on Biological Activity